Synthetic Yield Benchmarking: 94% Yield via LiI-Mediated Demethylation of 3-Chloro-5-methoxybenzonitrile
A reproducible synthetic protocol for 3-chloro-5-hydroxybenzonitrile achieves a 94% isolated yield via lithium iodide-mediated demethylation of 3-chloro-5-methoxybenzonitrile in 2,4,6-trimethylpyridine at 170°C for 4 hours, followed by silica gel column chromatography . This high-yielding demethylation route provides a reliable benchmark for process chemists evaluating synthetic accessibility. While directly comparable data for the 3-bromo or 3-fluoro analogs under identical conditions are not available in public literature, the 94% yield establishes a quantitative baseline for this specific chloro-substituted substrate. The analogous 3-bromo-5-hydroxybenzonitrile synthesis employs identical methodology (LiI in collidine) but yield data are not reported for direct cross-comparison .
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | 3-Bromo-5-hydroxybenzonitrile: yield not reported in available sources; 3-Fluoro-5-hydroxybenzonitrile: no yield data located |
| Quantified Difference | N/A (comparator data unavailable) |
| Conditions | LiI (3 eq), 2,4,6-trimethylpyridine, 170°C, 4 h; purification via silica gel chromatography (EtOAc/hexane 10:90) |
Why This Matters
A documented 94% isolated yield provides procurement justification for kilo-lab or pilot-scale synthesis planning, establishing a reproducible baseline that less-characterized analogs lack.
